molecular formula C27H29NO3 B10791087 7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

Cat. No.: B10791087
M. Wt: 415.5 g/mol
InChI Key: QMPVAJYKJRMMQD-FGYBOQAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is a synthetic analogue of morphine. This compound is known for its interaction with opioid receptors, particularly the kappa-opioid receptor, where it exhibits agonistic activity. Unlike morphine, it has a much weaker affinity and efficacy to opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves multiple steps, starting from thebaine, a naturally occurring opiateThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amino or nitro groups .

Scientific Research Applications

7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine has several scientific research applications:

    Chemistry: It is used as a model compound to study the structure-activity relationship of opioid receptor ligands.

    Biology: It helps in understanding the binding mechanisms and effects of kappa-opioid receptor agonists.

    Medicine: It is investigated for its potential as an analgesic with fewer side effects compared to traditional opioids.

    Industry: It serves as a precursor for the synthesis of other pharmacologically active compounds

Mechanism of Action

The mechanism of action of 7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its binding to the kappa-opioid receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The molecular targets include G-protein coupled receptors, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is unique due to its specific structural modifications, which confer selective kappa-opioid receptor agonistic activity. This selectivity potentially reduces the side effects commonly associated with mu-opioid receptor activation, such as respiratory depression and dependence .

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-phenyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene

InChI

InChI=1S/C27H29NO3/c1-28-14-13-26-22-18-9-10-20(29-2)23(22)31-24(26)27(30-3)12-11-25(26,21(28)15-18)16-19(27)17-7-5-4-6-8-17/h4-12,19,21,24H,13-16H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1

InChI Key

QMPVAJYKJRMMQD-FGYBOQAASA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC=CC=C7)OC

Canonical SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC=CC=C7)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.